Perfluoro-4-ethylcyclohexane
Overview
Description
Perfluoro-4-ethylcyclohexane is a type of perfluoroalkyl substance (PFAS), which is a large class of chemicals that may comprise more than 9000 compounds . It is also known as perfluoro-4-ethylcyclohexanesulfonic acid potassium salt .
Molecular Structure Analysis
The molecular formula of Perfluoro-4-ethylcyclohexane is C8HF15KO3S . The InChI representation of the molecule is InChI=1/C8HF15O3S.K/c9-1(4(14,15)8(21,22)23)2(10,11)5(16,17)7(20,27(24,25)26)6(18,19)3(1,12)13;/h(H,24,25,26); .Physical And Chemical Properties Analysis
Perfluoro-4-ethylcyclohexane is a type of PFAS, which are known to have a relatively high water solubility . More specific physical and chemical properties of Perfluoro-4-ethylcyclohexane are not provided in the retrieved sources.Scientific Research Applications
Synthesis of Fluorinated Heterocycles
Perfluoro-4-ethylcyclohexane, or related compounds, find significant application in the synthesis of fluorinated heterocycles. For example, Perfluoro(1,2-epoxycyclohexane) reacts with various bifunctional nucleophiles, leading to the creation of fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives. This showcases the compound's utility in the synthesis of complex organic structures with potential applications in various fields, including pharmaceuticals and material science (Filyakova et al., 2014).
Atmospheric Studies and Transport Modeling
Perfluoro-4-ethylcyclohexane, under different nomenclature like perfluoro-methyl-cyclohexane (PMCH), has been used in atmospheric studies. The European Tracer Experiment (ETEX) involved the release of PMCH and subsequent tracking across multiple countries to gather data on atmospheric transport and dispersion. This information is critical for improving our understanding of atmospheric processes and enhancing the accuracy of environmental modeling (Warner et al., 2004).
Solvent Interactions in Fluorous Biphase Systems
The compound's derivatives play a role in studying solvent interactions within fluorous biphasic systems. Research on mixtures like chloroform and perfluoro(methylcyclohexane) reveals insights into how solvent components interact with solutes at different temperatures. This understanding is valuable for applications in green chemistry and fluorous biphase reactions, which are increasingly important in sustainable industrial processes (Gerig, 2005).
Plasma Polymerization and Surface Modification
Perfluoro derivatives, such as perfluoro(methylcyclohexane), are utilized in plasma polymerization. This process involves the deposition of ultra-thin films on substrates like ethylene propylene diene terpolymer (EPDM), significantly modifying their surface characteristics. The potential applications are vast, including in the fields of material science and nanotechnology, where surface properties play a crucial role in the functionality of materials (Tran et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O3S/c9-1(4(14,15)8(21,22)23)2(10,11)5(16,17)7(20,27(24,25)26)6(18,19)3(1,12)13/h(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKAEAFPESRWOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF15O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275965 | |
Record name | Perfluoro-p-ethylcyclohexylsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonic Acid | |
CAS RN |
646-83-3 | |
Record name | Perfluoro-p-ethylcyclohexylsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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